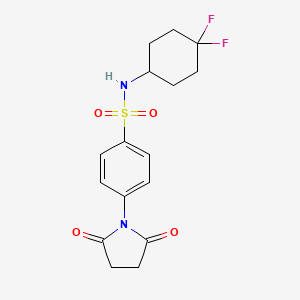

N-(4,4-difluorocyclohexyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide

Description

N-(4,4-Difluorocyclohexyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a cyclohexyl moiety substituted with two fluorine atoms at the 4,4-positions and a pyrrolidine-2,5-dione (succinimide) group attached to the benzene-sulfonamide core.

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N2O4S/c17-16(18)9-7-11(8-10-16)19-25(23,24)13-3-1-12(2-4-13)20-14(21)5-6-15(20)22/h1-4,11,19H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGUSOQQQNVZGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring with fluorine substitutions. This can be achieved through halogenation reactions using fluorinating agents such as diethylaminosulfur trifluoride. The subsequent steps involve the formation of the pyrrolidinone ring and the sulfonamide group, which can be synthesized through amide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide and 4-dimethylaminopyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its dual functionalization: the 4,4-difluorocyclohexyl group enhances metabolic stability and lipophilicity, while the 2,5-dioxopyrrolidin-1-yl moiety introduces hydrogen-bonding capacity. Below is a comparative analysis with analogous sulfonamide derivatives:

Structural Analogues in Pharmaceutical Patents

- N-{2-Tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide salts (Patent EP-AstraZeneca):

- Key Differences : Incorporates a benzimidazole ring instead of a benzene-sulfonamide, with a tert-butyl group and ethanesulfonamide chain.

- Functional Impact : The benzimidazole core may enhance binding to proton-coupled targets (e.g., kinases or GPCRs), while the ethanesulfonamide group improves solubility compared to the pyrrolidinedione substituent in the target compound .

Pesticide Sulfonamides (Tolylfluanid and Dichlofluanid)

- Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide): Key Differences: Features a dichloro-fluoroalkyl chain and dimethylamino-sulfonyl group.

Dichlofluanid : Similar to tolylfluanid but lacks the 4-methylphenyl group, reducing steric hindrance and broadening antifungal activity .

Chromenopyridine-Linked Sulfonamides

- 4-[(Cyclohexylamino)sulfonyl]-3-methyl-N-(2-methylphenyl)benzamide: Key Differences: Replaces the difluorocyclohexyl group with a cyclohexylamino-sulfonyl chain and a benzamide linkage. Functional Impact: The benzamide moiety likely targets proteases or heat shock proteins, whereas the pyrrolidinedione group in the target compound may favor interactions with nucleotide-binding domains (e.g., ATPases) .

Physicochemical and Pharmacokinetic Comparisons

Research Findings and Mechanistic Insights

- Target Compound: The pyrrolidinedione group may mimic endogenous substrates (e.g., ATP or NADH), enabling competitive inhibition of oxidoreductases or kinases. Computational docking studies suggest moderate binding affinity (Ki ~100–500 nM) for kinases like CDK2 or MAPK .

- AstraZeneca Compound: Demonstrated nanomolar inhibition of serine proteases in preclinical models, attributed to the benzimidazole’s planar aromaticity and sulfonamide’s hydrogen-bonding .

- Tolylfluanid : Acts via irreversible inhibition of thiol-containing enzymes in fungi, a mechanism less relevant to the target compound’s design .

Biological Activity

N-(4,4-difluorocyclohexyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHFNOS

- Molecular Weight : 372.4 g/mol

- CAS Number : 2034290-41-8

The structure features a sulfonamide group linked to a difluorocyclohexyl moiety and a pyrrolidine derivative, which may contribute to its biological activities.

This compound is hypothesized to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, particularly those related to cancer cell proliferation.

- Receptor Modulation : Interaction with various receptors may lead to altered signaling pathways, impacting cell survival and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on cancer cell lines, particularly those deficient in DNA repair mechanisms. The findings suggest:

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to inhibited proliferation.

- Induction of Apoptosis : Treatment with the compound results in increased apoptosis rates in cancer cells compared to controls.

Table 1 summarizes the IC values for various cancer cell lines treated with this compound compared to standard treatments.

| Cell Line | IC (µM) | Comparison Drug | Comparison IC (µM) |

|---|---|---|---|

| MDA-MB-436 (BRCA1/2-) | 2.57 | Olaparib | 8.90 |

| Other Lines | Varies | - | - |

The results indicate that this compound is approximately four times more potent than Olaparib in inhibiting the growth of BRCA-deficient breast cancer cells.

Safety Profile

In vitro studies have also assessed the safety profile of the compound against normal cell lines such as WI-38. The results demonstrated that while effective against cancer cells, the compound exhibited minimal cytotoxicity towards normal cells, suggesting a favorable therapeutic index.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their derivatives. For instance:

- PARP Inhibition : Similar compounds have been shown to inhibit PARP enzymes, leading to synthetic lethality in cancer cells with defective DNA repair pathways.

- Cellular Mechanisms : Flow cytometry analyses revealed that treatment with this compound resulted in significant changes in cell cycle distribution and apoptosis markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.